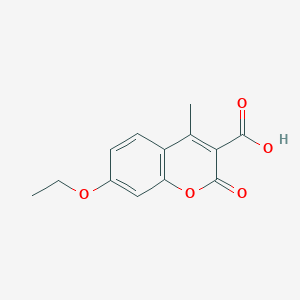
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused benzene and pyrone ring system, with an ethoxy group at the 7th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts are often employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.
Applications De Recherche Scientifique
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: This compound has a hydroxyl group instead of an ethoxy group at the 7th position.
7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid: This compound features an ethynyl group at the 7th position instead of an ethoxy group.
Uniqueness
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7th position enhances its lipophilicity and may influence its interaction with biological targets differently compared to its analogs.
Propriétés
Formule moléculaire |
C13H12O5 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
7-ethoxy-4-methyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-3-17-8-4-5-9-7(2)11(12(14)15)13(16)18-10(9)6-8/h4-6H,3H2,1-2H3,(H,14,15) |
Clé InChI |
DCPWVHBTXZGPFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)
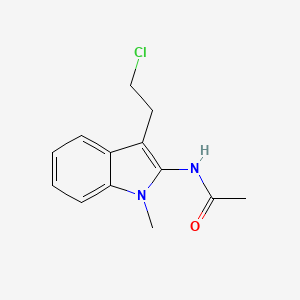
![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide](/img/structure/B15066658.png)

![4-[(Naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B15066689.png)
![11-Oxo-5a,6,7,8,9,11-hexahydro-5H-pyrido[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B15066696.png)
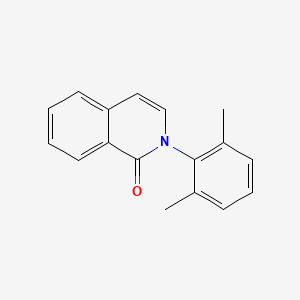
![1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B15066710.png)
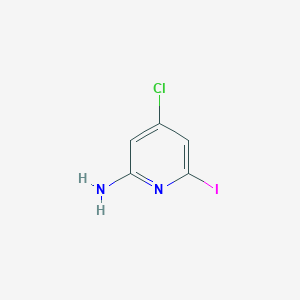
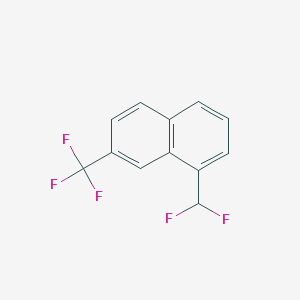
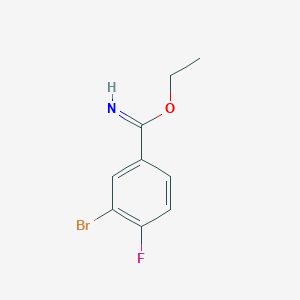
![1-{2-Methyl-6-[3-(trimethylsilyl)propyl]phenyl}ethan-1-one](/img/structure/B15066738.png)
![Dibenzo[f,h]quinolin-7-ol](/img/structure/B15066746.png)
